molecular formula C14H19NO3 B13132863 N-(2-Acetyl-6-methoxyphenyl)pivalamide

N-(2-Acetyl-6-methoxyphenyl)pivalamide

Cat. No.: B13132863
M. Wt: 249.30 g/mol
InChI Key: YGXWLWNBYVGTIP-UHFFFAOYSA-N
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Description

N-(2-Acetyl-6-methoxyphenyl)pivalamide is an organic compound with the molecular formula C14H19NO3. It is known for its unique chemical structure, which includes an acetyl group, a methoxy group, and a pivalamide group attached to a phenyl ring. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Acetyl-6-methoxyphenyl)pivalamide typically involves the reaction of 2-acetyl-6-methoxyaniline with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

  • Dissolve 2-acetyl-6-methoxyaniline in anhydrous dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add pivaloyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
  • Stir the reaction mixture at room temperature for several hours.
  • Quench the reaction with water and extract the product with an organic solvent.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Acetyl-6-methoxyphenyl)pivalamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-(6-methoxyphenyl)acetic acid.

    Reduction: Formation of 2-(6-methoxyphenyl)ethanol.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-Acetyl-6-methoxyphenyl)pivalamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Acetyl-6-methoxyphenyl)pivalamide involves its interaction with specific molecular targets. The acetyl and methoxy groups can participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects. The pivalamide group can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

N-(2-Acetyl-6-methoxyphenyl)pivalamide can be compared with other similar compounds such as:

    N-(2-Acetylphenyl)pivalamide: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.

    N-(2-Methoxyphenyl)pivalamide: Lacks the acetyl group, which may influence its interactions with molecular targets.

    N-(2-Acetyl-6-methylphenyl)pivalamide: The presence of a methyl group instead of a methoxy group can alter its chemical and biological properties.

The uniqueness of this compound lies in the combination of the acetyl, methoxy, and pivalamide groups, which confer distinct chemical and biological characteristics.

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

N-(2-acetyl-6-methoxyphenyl)-2,2-dimethylpropanamide

InChI

InChI=1S/C14H19NO3/c1-9(16)10-7-6-8-11(18-5)12(10)15-13(17)14(2,3)4/h6-8H,1-5H3,(H,15,17)

InChI Key

YGXWLWNBYVGTIP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)OC)NC(=O)C(C)(C)C

Origin of Product

United States

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